molecular formula C12H27AlLiO3 B8793992 Lithium tri-tert-butoxyaluminum hydride

Lithium tri-tert-butoxyaluminum hydride

Cat. No.: B8793992
M. Wt: 253.3 g/mol
InChI Key: FMSXILLOKUGXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium tri-tert-butoxyaluminum hydride is a stable, mild reducing agent widely used in organic synthesis. It is particularly effective in the selective reduction of aldehydes and ketones in the presence of esters. This compound is known for its high selectivity and stability, making it a valuable reagent in various chemical reactions .

Preparation Methods

The preparation of lithium aluminum-tri-tert-butoxyhydride involves several steps:

Chemical Reactions Analysis

Lithium tri-tert-butoxyaluminum hydride undergoes various types of chemical reactions:

Mechanism of Action

The mechanism of action of lithium aluminum-tri-tert-butoxyhydride involves the transfer of hydride ions (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable product. The compound’s mild reducing power allows for selective reductions without affecting other functional groups .

Comparison with Similar Compounds

Lithium tri-tert-butoxyaluminum hydride is unique due to its high selectivity and stability. Similar compounds include:

This compound stands out for its ability to selectively reduce aldehydes and ketones in the presence of esters, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C12H27AlLiO3

Molecular Weight

253.3 g/mol

InChI

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+2;+1

InChI Key

FMSXILLOKUGXFX-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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